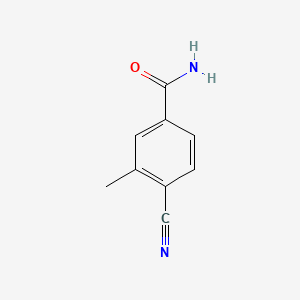
4-Cyano-3-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Cyano-3-methylbenzamide: is an organic compound with the molecular formula C9H8N2O . It is a derivative of benzamide, where the benzene ring is substituted with a cyano group at the fourth position and a methyl group at the third position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of 4-Cyano-3-methylbenzamide can be achieved through several methods:
-
Direct Amidation: One common method involves the direct amidation of 4-cyano-3-methylbenzoic acid with ammonia or an amine under dehydrating conditions. This reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.
-
Cyanoacetylation: Another method involves the cyanoacetylation of 3-methylbenzamide. This reaction can be carried out by treating 3-methylbenzamide with cyanoacetic acid or its derivatives in the presence of a suitable catalyst.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve large-scale amidation reactions using automated reactors and continuous flow systems. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product.
化学反应分析
Types of Reactions:
-
Oxidation: 4-Cyano-3-methylbenzamide can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
-
Reduction: The cyano group in this compound can be reduced to an amine group using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
-
Substitution: The benzene ring in this compound can undergo electrophilic aromatic substitution reactions. For example, nitration or halogenation can introduce additional substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 4-Cyano-3-methylbenzoic acid.
Reduction: 4-Amino-3-methylbenzamide.
Substitution: 4-Cyano-3-methyl-2-nitrobenzamide, 4-Cyano-3-methyl-2-bromobenzamide.
科学研究应用
Chemistry:
4-Cyano-3-methylbenzamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and chemical entities.
Biology:
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in the study of enzyme-substrate interactions and protein-ligand binding studies.
Medicine:
The compound is explored for its potential pharmacological properties. Derivatives of this compound may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer effects.
Industry:
In the industrial sector, this compound is used in the production of specialty chemicals, dyes, and polymers. Its reactivity and stability make it suitable for various industrial applications.
作用机制
The mechanism of action of 4-Cyano-3-methylbenzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyano group can participate in hydrogen bonding or electrostatic interactions with target molecules, influencing their function.
相似化合物的比较
3-Cyano-N-methylbenzamide: Similar structure but with the cyano group at the third position.
4-Cyano-N-methylbenzamide: Similar structure but without the methyl group.
4-Amino-3-methylbenzamide: Similar structure but with an amino group instead of a cyano group.
Uniqueness:
4-Cyano-3-methylbenzamide is unique due to the presence of both a cyano group and a methyl group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it a versatile compound for various applications.
属性
IUPAC Name |
4-cyano-3-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6-4-7(9(11)12)2-3-8(6)5-10/h2-4H,1H3,(H2,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSAMGJSPNOAMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













